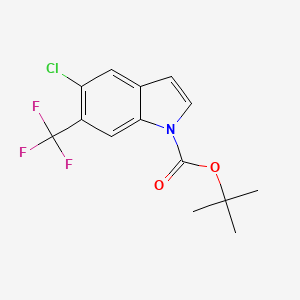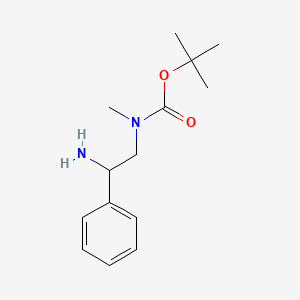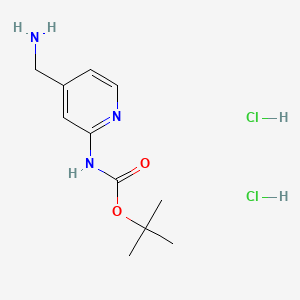
Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)
Description
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a standard amino acid that is heavy-isotope labeled . It is used in peptide synthesis and is often used to introduce homoarginine by Fmoc-SPPS .
Molecular Structure Analysis
The molecular formula of “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is (13C)6C28H40(15N)4O7S . Its molecular weight is 658.69 .Physical And Chemical Properties Analysis
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a solid substance . It has a 13C enrichment of ≥ 98.0% and a 15N enrichment of ≥ 98.0% .Scientific Research Applications
Peptide Synthesis
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is used in peptide synthesis . The compound is often attached to a resin, forming a stable base for the addition of other amino acids in the peptide chain. This process is crucial in the production of synthetic peptides for research and therapeutic applications.
Proteomics
In the field of proteomics, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is used to synthesize peptides that can be used as standards in mass spectrometry . These standards help researchers identify and quantify proteins in complex biological samples.
Neuroscience Research
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” may be used in the synthesis of peptides that play a role in neuroscience research . For example, it could be used to create peptides that mimic neurotransmitters or other bioactive compounds.
Cardiovascular Research
In cardiovascular research, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that mimic or inhibit the action of hormones or signaling molecules involved in cardiovascular function .
Cancer Research
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used in cancer research to create peptides that can act as therapeutic agents or diagnostic tools . For example, it could be used to synthesize peptides that target specific cancer cells.
Apoptosis Research
In apoptosis research, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that can trigger or inhibit programmed cell death . This could be useful in studying diseases characterized by abnormal cell death.
Adhesion Research
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that influence cell adhesion . This could be important in studying diseases that involve abnormal cell adhesion, such as certain types of cancer.
ECM (Extracellular Matrix) Research
In ECM research, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that interact with components of the extracellular matrix . This could be useful in studying tissue development and diseases that involve the extracellular matrix.
properties
IUPAC Name |
(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NJBLHHMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[15NH2])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745887 | |
| Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4) | |
CAS RN |
1217461-89-6 | |
| Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217461-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)



![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)



![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B572896.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B572898.png)
![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)
